![molecular formula C₃₆H₅₅NO₂₈ B1140088 2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 129411-63-8](/img/structure/B1140088.png)
2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule featuring multiple hydroxy, oxane, and nitrophenoxy functional groups. Such compounds are often studied for their unique physical, chemical, and potentially biological properties. Research in this area can provide insights into the synthesis, structure, reactivity, and applications of similarly complex organic molecules.
Synthesis Analysis
The synthesis of complex organic molecules like the one described typically involves multi-step organic synthesis techniques, starting from simpler precursors. Techniques such as selective functionalization, protection/deprotection of functional groups, and controlled oxidation and reduction are crucial. For instance, Sakoda et al. (1992) discuss the synthesis of optical isomers of a complex molecule involving optically active diols, demonstrating the intricate steps often required in such syntheses (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The analysis of molecular structures of complex organic compounds is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For example, Hijji et al. (2009) used X-ray crystallography to analyze the structure of a complex molecule, highlighting the role of intramolecular hydrogen bonding and π-delocalization (Hijji, Barare, Butcher, & Jasinski, 2009).
Chemical Reactions and Properties
Complex organic molecules can undergo a wide range of chemical reactions, influenced by their functional groups and molecular structure. For example, Ansell et al. (1971) explored the intramolecular reactions of certain adducts, shedding light on the reactivity of such compounds (Ansell, Moore, & Nielsen, 1971).
Physical Properties Analysis
The physical properties of complex organic molecules, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior and potential applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of complex organic molecules. Studies like those by Lorenz et al. (2003) on the antioxidant and free radical scavenging activities of compounds provide insight into their chemical behavior and potential applications (Lorenz, Roychowdhury, Engelmann, Wolf, & Horn, 2003).
科学的研究の応用
Solubility and Stability
One study examined the solubility behavior of similar complex saccharides in ethanol-water solutions, finding that solubility varies with temperature and ethanol mass fraction, offering insights into the stability and solubility of similar complex molecules under different conditions (Zhang, Gong, Wang, & Qu, 2012).
Biological Activity and Applications
A computational study focused on a structurally similar compound, isolated from Syzygium densiflorum Wall. ex Wight & Arn, for its potential in diabetes management. The study highlighted the compound's interaction with various enzymes, providing a model for understanding the biological activity of complex saccharides in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Structural and Molecular Analysis
The structural and molecular properties of similar compounds have been analyzed in various studies. For instance, a detailed study on the solubility of certain saccharides provided insights into their molecular interactions and stability, which can be useful for understanding the behavior of complex molecules in different solvent conditions (Gong, Wang, Zhang, & Qu, 2012).
特性
IUPAC Name |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBAQKCCMQLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55NO28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
66068-38-0 |
Source


|
| Record name | 4-Nitrophenyl α-D-maltopentaoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

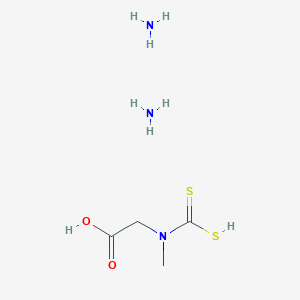
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
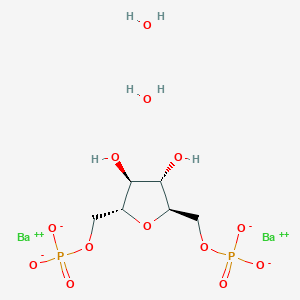
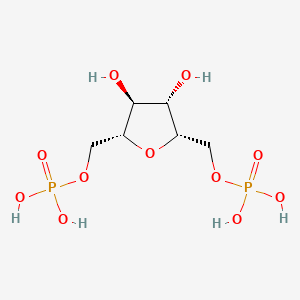
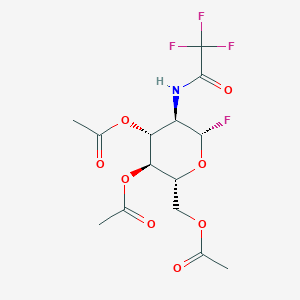
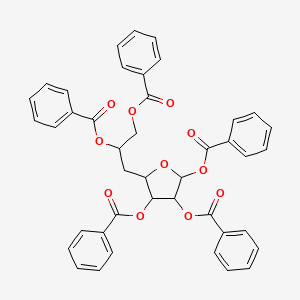
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
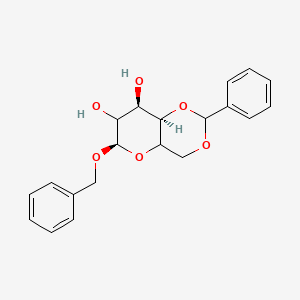
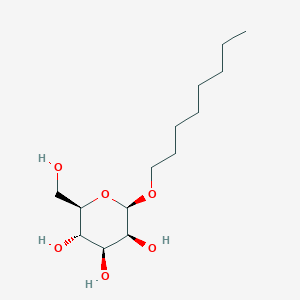
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

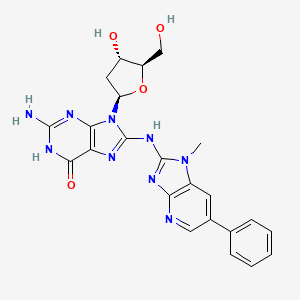
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)